4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid
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Overview
Description
4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid is a complex organic compound featuring an indole ring system, which is a common structural motif in many natural products and pharmaceuticals. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
The compound, also known as 4-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they may affect a broad range of biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process would also need to adhere to safety and environmental regulations to minimize waste and hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Biologically, 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid has shown potential in various bioassays, indicating possible antiviral, anti-inflammatory, and anticancer properties.
Medicine: In medicine, this compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Industrially, this compound may find applications in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar indole structure.
N-methylindole-3-acetic acid: A derivative with a methyl group on the nitrogen atom.
Butanoic acid derivatives: Various compounds with butanoic acid as a functional group.
Uniqueness: 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid is unique due to its specific combination of the indole ring, N-methyl group, and butanoic acid moiety, which may confer distinct biological and chemical properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
4-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-13(12-6-3-4-7-14(12)17-11)10-15(19)18(2)9-5-8-16(20)21/h3-4,6-7,17H,5,8-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKWTMFZSFRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N(C)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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